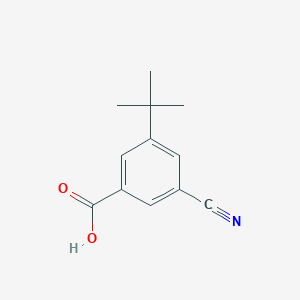

3-Tert-butyl-5-cyanobenzoic acid

Description

Molecular Identification and Nomenclature

3-Tert-butyl-5-cyanobenzoic acid is an organic compound characterized by a benzene (B151609) ring substituted with a carboxylic acid group, a tert-butyl group, and a nitrile group at positions 1, 3, and 5, respectively. Its molecular formula is C₁₂H₁₃NO₂, corresponding to a molecular weight of 203.24 g/mol . chemicalbook.com This compound is systematically named Benzoic acid, 3-cyano-5-(1,1-dimethylethyl)-. chemicalbook.com

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | Benzoic acid, 3-cyano-5-(1,1-dimethylethyl)-, 3-Cyano-5-tert-butylbenzoic acid |

| CAS Number | 942077-12-5 |

| Molecular Formula | C₁₂H₁₃NO₂ |

| Molecular Weight | 203.24 g/mol |

| Physical Form | Solid chemicalbook.com |

Contextual Significance in Organic Synthesis and Applied Chemistry

The trifunctional nature of this compound, possessing a carboxylic acid, a bulky tert-butyl group, and a reactive cyano group, makes it a valuable intermediate in various chemical transformations. The carboxylic acid and cyano groups offer multiple reaction sites for derivatization, while the tert-butyl group can influence the compound's solubility and steric environment, which can be advantageous in directing the outcome of chemical reactions. Its derivatives are explored for their potential in developing new pharmaceuticals and advanced materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-tert-butyl-5-cyanobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-12(2,3)10-5-8(7-13)4-9(6-10)11(14)15/h4-6H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKGPEUHQNUSRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646944 | |

| Record name | 3-tert-Butyl-5-cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942077-12-5 | |

| Record name | 3-tert-Butyl-5-cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 942077-12-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Manufacturing

The synthesis of 3-tert-butyl-5-cyanobenzoic acid can be approached through several synthetic strategies, primarily involving the modification of a pre-existing benzene (B151609) ring with the desired functional groups. A common conceptual approach involves the oxidation of a corresponding toluene (B28343) derivative. For instance, a plausible route could start from 3-tert-butyl-5-methylbenzonitrile, where the methyl group is oxidized to a carboxylic acid.

While a specific, detailed industrial manufacturing process for this compound is not widely published, general methods for the synthesis of cyanobenzoic acids often involve the transformation of corresponding brominated or aminated precursors. For example, a Sandmeyer reaction on an appropriately substituted aniline (B41778) could introduce the cyano group, followed by or preceded by the introduction of the tert-butyl and carboxylic acid functionalities.

Chemical Reactivity and Mechanistic Investigations

Carboxylic Acid Functional Group Chemistry

The chemistry of the carboxylic acid group in 3-tert-butyl-5-cyanobenzoic acid is central to its utility in organic synthesis. This functional group undergoes reactions typical of aromatic carboxylic acids, including deprotonation, decarboxylation, and various condensation and derivatization processes.

Protonation Equilibria and Acidity Constant Studies

The acidity of this compound, quantified by its acidity constant (pKa), is a critical parameter that governs its behavior in solution. The pKa value reflects the equilibrium between the protonated carboxylic acid and its conjugate base, the carboxylate anion. The presence of the electron-withdrawing nitrile group (-CN) is expected to increase the acidity of the carboxylic acid compared to benzoic acid itself, by stabilizing the negative charge of the carboxylate anion through inductive effects. Conversely, the electron-donating tert-butyl group may have a slight acid-weakening effect. While specific experimental studies on the pKa of this compound are not extensively detailed in the provided search results, the interplay of these electronic effects determines its specific acidity.

Decarboxylation Pathways and Aryl Radical Generation

Aromatic carboxylic acids can undergo decarboxylation, the removal of the carboxyl group as carbon dioxide, to generate aryl radicals. nih.gov This process can be initiated under thermal conditions or, more commonly, through photoredox catalysis. nih.govresearchgate.net The generation of an aryl radical from a benzoic acid derivative typically involves the single-electron oxidation of the corresponding carboxylate. nih.gov For this compound, this would lead to the formation of a 3-tert-butyl-5-cyanophenyl radical.

The efficiency of radical decarboxylation can be influenced by the electronic nature of the substituents on the aromatic ring. nih.gov While electron-donating groups can facilitate oxidative radical decarboxylation, electron-withdrawing groups can also participate effectively. nih.gov These generated aryl radicals are valuable intermediates in organic synthesis, capable of participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net Methods for generating aryl radicals from aryl carboxylic acids often utilize transition metal catalysts or are induced by visible light, offering mild reaction conditions and high functional group tolerance. nih.govresearchgate.net

Condensation and Derivatization Reactions

The carboxylic acid functionality of this compound allows for a wide array of condensation and derivatization reactions. These reactions are fundamental for the synthesis of more complex molecules. Common derivatizations include:

Esterification: Reaction with alcohols in the presence of an acid catalyst yields the corresponding esters. For example, the reaction with methanol (B129727) would produce methyl 3-tert-butyl-5-cyanobenzoate. epa.gov

Amide Formation: Reaction with amines, often activated by a coupling agent, leads to the formation of amides.

Acyl Halide Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the more reactive acyl chloride, a key intermediate for further transformations.

These derivatization reactions are crucial for incorporating the 3-tert-butyl-5-cyanobenzoyl moiety into larger molecular frameworks.

Nitrile Functional Group Transformations

The nitrile group (-C≡N) of this compound offers a second site for chemical modification, providing pathways to different classes of compounds, most notably amines.

Reduction to Amines

The reduction of the nitrile group is a significant transformation, converting it into a primary amine (-CH₂NH₂). This reaction adds a basic, nucleophilic center to the molecule. Several methods are available for the reduction of nitriles: studymind.co.ukresearchgate.net

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), typically under elevated temperature and pressure. studymind.co.ukchemguide.co.uk

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective in reducing nitriles to primary amines. studymind.co.ukchemguide.co.ukyoutube.com The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. chemguide.co.ukyoutube.com Other borane-based reagents, such as diisopropylaminoborane (B2863991) in the presence of a catalyst, have also been shown to be effective. researchgate.net

The choice of reducing agent can be critical to avoid the reduction of the carboxylic acid group, although strong hydrides like LiAlH₄ will typically reduce both functional groups.

Nucleophilic Additions and Substitutions

The carbon atom of the nitrile group is electrophilic and can undergo nucleophilic attack. chemistrysteps.com While less common for aromatic nitriles compared to their aliphatic counterparts, these reactions can lead to a variety of products. chemistrysteps.com

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. This reaction proceeds through an intermediate amide to ultimately yield a carboxylic acid. studymind.co.ukchemistrysteps.comebsco.com In the case of this compound, this would result in the formation of 3-tert-butyl-1,5-benzenedicarboxylic acid.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile carbon to form, after hydrolysis, ketones.

These transformations highlight the versatility of the nitrile group in synthetic organic chemistry.

[2+3] Cycloaddition Reactions (e.g., Tetrazole and Oxadiazole Formation)

The cyano group of this compound is a key functional group that can participate in [2+3] cycloaddition reactions to form five-membered heterocyclic rings, most notably tetrazoles and oxadiazoles (B1248032). These reactions significantly enhance the molecular complexity and are pivotal in medicinal chemistry for creating bioisosteres of carboxylic acids.

The transformation of the nitrile in this compound into a tetrazole ring is a well-established and valuable synthetic route. This reaction is typically performed using an azide (B81097) source, such as sodium azide (NaN₃), often in the presence of a promoter like an ammonium (B1175870) salt or a Lewis acid. The reaction proceeds via a 1,3-dipolar cycloaddition mechanism where the azide anion adds to the carbon-nitrogen triple bond of the cyano group. This process leads to the formation of 5-(3-tert-butyl-5-carboxyphenyl)tetrazole. The tetrazole ring is considered a non-classical bioisostere of the carboxylic acid group, offering similar acidity but with improved metabolic stability and pharmacokinetic profiles. This strategy is frequently employed in the development of pharmaceuticals, such as angiotensin II receptor blockers. A patent for heteroaryl derivatives as cytokine inhibitors mentions the use of this compound as a reactant, highlighting its role in synthesizing complex molecules. google.com

Similarly, the cyano group can be converted into an oxadiazole ring, another important heterocyclic motif in drug discovery. While specific examples for this compound are less common in readily available literature, the general synthetic pathways for converting aryl nitriles to oxadiazoles are well-documented. One common method involves the initial conversion of the nitrile to an N-hydroxyimidoyl halide, which then reacts with a suitable partner to form the oxadiazole. Another approach is the reaction of the nitrile with hydroxylamine (B1172632) to form an amidoxime, which can then be cyclized with various reagents, such as acid chlorides or anhydrides, to yield 1,2,4-oxadiazoles.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The reactivity of the benzene ring in this compound towards substitution reactions is dictated by the electronic properties of its three substituents.

Electrophilic Aromatic Substitution (EAS): The benzene ring is substituted with two strong deactivating, meta-directing groups (cyano and carboxylic acid) and one activating, ortho-, para-directing group (tert-butyl). The cyano and carboxylic acid groups are electron-withdrawing through both inductive and resonance effects, significantly reducing the electron density of the aromatic ring and making it less susceptible to attack by electrophiles. libretexts.org The tert-butyl group, being an alkyl group, is weakly activating through an inductive effect. stackexchange.com

The directing influences of these groups are conflicting. The tert-butyl group directs incoming electrophiles to the ortho (positions 2 and 6) and para (position 4, which is occupied by the carboxyl group) positions. The cyano and carboxylic acid groups direct to the meta positions relative to themselves, which are also positions 2 and 6. Therefore, any potential electrophilic attack would be directed to the 2 and 6 positions. However, the powerful deactivating effect of the two electron-withdrawing groups makes electrophilic aromatic substitution on this ring very difficult to achieve under standard conditions.

Nucleophilic Aromatic Substitution (SNAAr): Conversely, the presence of strong electron-withdrawing groups like the cyano and carboxylic acid groups activates the aromatic ring towards nucleophilic attack. libretexts.orgwikipedia.org For a nucleophilic aromatic substitution to occur, a suitable leaving group, such as a halide, must be present on the ring at a position ortho or para to the electron-withdrawing substituents. libretexts.orgwikipedia.org In the case of this compound itself, there is no such leaving group. However, if a derivative, for instance, 2-chloro-3-tert-butyl-5-cyanobenzoic acid, were used, the ring would be activated for nucleophilic attack. The negative charge of the intermediate, known as a Meisenheimer complex, would be stabilized by the resonance effect of the adjacent cyano and para-carboxyl groups. wikipedia.orgyoutube.com

Steric and Electronic Influence of the tert-Butyl and Cyano Substituents on Reactivity and Regioselectivity

Electronic Effects:

-CN and -COOH groups: Both are potent electron-withdrawing groups (EWGs). They deactivate the ring towards electrophilic attack and activate it towards nucleophilic attack (provided a leaving group is present). libretexts.orglibretexts.org Their deactivating nature is a result of both inductive withdrawal and resonance delocalization of the ring's π-electrons.

-C(CH₃)₃ group: The tert-butyl group is an electron-donating group (EDG) through induction. stackexchange.com It is considered a weak activator for electrophilic aromatic substitution.

The net electronic effect is a heavily deactivated ring due to the dominance of the two strong EWGs over the single weak EDG.

Steric Effects: The most significant steric factor is the bulky tert-butyl group. numberanalytics.com This group physically hinders access to the adjacent ortho positions (positions 2 and 4). numberanalytics.com This steric hindrance can dramatically influence the regioselectivity of a reaction by preventing or slowing attack at these sterically crowded sites, even if they are electronically favored. libretexts.orgstackexchange.comnumberanalytics.com

Combined Influence on Reactivity and Regioselectivity:

The regiochemical outcome of any substitution reaction on the ring is a compromise between these competing influences.

| Reaction Type | Electronic Influence | Steric Influence | Predicted Outcome |

| Electrophilic Aromatic Substitution | Ring is strongly deactivated. The directing effects of all three groups converge on positions 2 and 6. | The bulky tert-butyl group hinders attack at position 2. | Reaction is highly unfavorable. If forced, substitution would likely occur at position 6, which is ortho to the activating tert-butyl group and meta to the deactivating groups, but less sterically hindered than position 2. |

| Nucleophilic Aromatic Substitution (on a derivative with a leaving group at C2) | The -CN and -COOH groups activate the ring for nucleophilic attack by stabilizing the negative intermediate. libretexts.orgwikipedia.org | The tert-butyl group at C3 would sterically hinder the approach of a nucleophile to C2. | The reaction would be possible due to strong electronic activation, but the rate might be slowed by the steric hindrance from the adjacent tert-butyl group. |

In the nitration of t-butylbenzene, the product distribution is 12% ortho, 8.5% meta, and 79.5% para, showing a strong preference for the sterically accessible para position over the hindered ortho positions. stackexchange.com This illustrates the powerful role of steric hindrance from a tert-butyl group in directing the outcome of aromatic substitution reactions. libretexts.orgstackexchange.com

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of 3-tert-butyl-5-cyanobenzoic acid is anticipated to provide distinct signals corresponding to each type of proton in the molecule. The aromatic region would feature signals from the three protons on the benzene (B151609) ring. Due to their different electronic environments, they would appear as distinct multiplets. The proton at the C2 position, situated between the carboxylic acid and tert-butyl groups, is expected to be a triplet. The proton at the C4 position, flanked by the tert-butyl and cyano groups, would likely appear as a triplet as well. The proton at the C6 position, adjacent to the carboxylic acid and cyano groups, is also expected to be a triplet. The large tert-butyl group would exhibit a sharp singlet in the upfield region of the spectrum, integrating to nine protons. The acidic proton of the carboxylic acid group would appear as a broad singlet at a significantly downfield chemical shift, which can vary with concentration and solvent.

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (C2-H) | 8.0 - 8.2 | t | 1H |

| Aromatic H (C4-H) | 7.8 - 8.0 | t | 1H |

| Aromatic H (C6-H) | 8.2 - 8.4 | t | 1H |

| tert-Butyl (C(CH₃)₃) | 1.3 - 1.5 | s | 9H |

Note: Expected values are based on typical chemical shifts for similar functional groups and substitution patterns. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each of the unique carbon atoms. The carbonyl carbon of the carboxylic acid will appear at the most downfield chemical shift. The quaternary carbons, including the one bearing the tert-butyl group, the one attached to the cyano group, and the ipso-carbon of the carboxylic acid, will also have characteristic shifts. The aromatic CH carbons will resonate in the typical aromatic region. The carbon of the cyano group will have a unique chemical shift in the range of 115-125 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group will appear in the upfield region of the spectrum.

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (C=O) | 165 - 175 |

| Aromatic C-H (C2) | 128 - 132 |

| Aromatic C-H (C4) | 130 - 135 |

| Aromatic C-H (C6) | 132 - 136 |

| Aromatic C (C1-COOH) | 130 - 135 |

| Aromatic C (C3-C(CH₃)₃) | 150 - 155 |

| Aromatic C (C5-CN) | 110 - 115 |

| Cyano (C≡N) | 117 - 122 |

| tert-Butyl (quaternary C) | 35 - 40 |

Note: Expected values are based on typical chemical shifts for similar functional groups and substitution patterns. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are invaluable. Techniques such as Correlation Spectroscopy (COSY) would establish the coupling between adjacent aromatic protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate the proton signals with their directly attached carbon atoms, confirming the assignment of the aromatic CH groups. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would be crucial for establishing long-range (2-3 bond) correlations. For instance, HMBC would show correlations from the tert-butyl protons to the quaternary aromatic carbon (C3) and the adjacent aromatic carbons (C2 and C4), and from the aromatic protons to neighboring carbons, thereby confirming the substitution pattern on the benzene ring.

The molecule this compound itself is achiral and therefore does not have enantiomers. Thus, stereochemical analysis for enantiomeric excess determination is not applicable. However, if this compound were to be used as a resolving agent for a racemic mixture of a chiral amine, for instance, NMR analysis of the resulting diastereomeric salts could be used to determine the enantiomeric excess of the amine. The formation of diastereomers would result in separate NMR signals for each diastereomer, and the integration of these signals would allow for the quantification of their ratio.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₁₂H₁₃NO₂), the expected exact mass can be calculated. An HRMS analysis, likely using electrospray ionization (ESI), would be expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. The experimentally determined mass would be compared to the calculated mass to confirm the elemental composition with a high degree of confidence.

Expected HRMS Data for this compound

| Ion | Calculated Exact Mass |

|---|---|

| [M-H]⁻ | 202.0873 |

Note: The calculated exact masses are based on the most abundant isotopes of each element.

Fragmentation Pattern Analysis for Structural Confirmation

While specific experimental mass spectra for this compound are not widely available in public databases, its fragmentation pattern under electron ionization (EI) can be predicted based on the established fragmentation of benzoic acids and compounds containing tert-butyl groups. The primary fragmentation pathways are expected to involve the loss of the tert-butyl group and cleavage of the carboxylic acid moiety.

Key expected fragmentation patterns include:

Loss of a methyl group (-CH₃): The tert-butyl group can readily lose a methyl radical to form a stable tertiary carbocation, resulting in a fragment ion with a mass-to-charge ratio (m/z) of [M-15]⁺.

Loss of a tert-butyl radical (-C(CH₃)₃): Cleavage of the bond between the tert-butyl group and the aromatic ring would lead to a significant peak at [M-57]⁺.

Loss of a hydroxyl radical (-OH): A characteristic fragmentation of carboxylic acids is the loss of the hydroxyl radical from the carboxyl group, yielding an acylium ion at [M-17]⁺. docbrown.info

Loss of the carboxyl group (-COOH): Decarboxylation can occur, leading to a fragment at [M-45]⁺. docbrown.info

Formation of the benzoyl cation: Subsequent loss of CO from the [M-OH]⁺ fragment can result in the formation of a phenyl cation. docbrown.info

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

| Fragment Ion | Predicted m/z | Description |

| [M]⁺ | 203 | Molecular Ion |

| [M-15]⁺ | 188 | Loss of a methyl radical from the tert-butyl group |

| [M-17]⁺ | 186 | Loss of a hydroxyl radical from the carboxylic acid |

| [M-45]⁺ | 158 | Loss of the entire carboxylic acid group |

| [M-57]⁺ | 146 | Loss of the tert-butyl group |

Note: The m/z values are based on the most common isotopes.

Vibrational Spectroscopy (Infrared - IR) for Functional Group Identification

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Carboxylic Acid O-H | 2500-3300 (broad) | Stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C-H (tert-butyl) | 2850-2970 | Stretching |

| Cyano (C≡N) | 2220-2260 | Stretching |

| Carbonyl (C=O) | 1680-1710 | Stretching |

| C=C (Aromatic) | 1450-1600 | Stretching |

| C-O (Carboxylic Acid) | 1210-1320 | Stretching |

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The sharp, strong absorption in the 2220-2260 cm⁻¹ region is characteristic of the cyano group. The strong carbonyl stretch and the various C-H and C=C aromatic stretches would further confirm the structure.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region. The absorption spectrum of benzoic acid in an acidic aqueous solution shows two main bands, which are influenced by the substituents on the aromatic ring. rsc.org

The electronic transitions are typically π → π* transitions within the benzene ring. The presence of the electron-withdrawing cyano and carboxylic acid groups, along with the electron-donating tert-butyl group, will influence the energy of these transitions and thus the position of the absorption maxima (λ_max).

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many aromatic carboxylic acids exhibit fluorescence. The emission properties of this compound would depend on the nature of its lowest excited singlet state and the efficiency of non-radiative decay processes. Detailed experimental studies would be required to determine its fluorescence quantum yield and emission spectrum.

Single-Crystal X-ray Diffraction Analysis of this compound and its Co-crystals/Salts

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, in the crystal lattice of this compound.

As of the current literature survey, no published single-crystal X-ray diffraction data for this compound or its co-crystals and salts could be located. However, the analysis of related structures, such as benzoic acid itself, reveals that carboxylic acids often form hydrogen-bonded dimers in the solid state. It is highly probable that this compound would also exhibit this dimeric structure, with the carboxylic acid groups of two molecules forming a cyclic arrangement through strong O-H···O hydrogen bonds.

The formation of co-crystals or salts with other molecules, particularly those capable of hydrogen bonding with the carboxylic acid or cyano group, could lead to diverse and interesting supramolecular architectures. The study of such crystalline materials would be a valuable area for future research to understand the non-covalent interactions that govern crystal packing.

Quantum Mechanical Calculations of Molecular Structure and Electronic Properties

Quantum mechanical calculations are fundamental to modern computational chemistry, providing a detailed description of electron distribution and its consequences for molecular geometry and energy.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest energy, and therefore the most stable structure. For this compound, this involves determining the optimal bond lengths, bond angles, and dihedral angles.

A key aspect of the structure of this molecule is the orientation of the tert-butyl and carboxylic acid groups relative to the benzene ring. The tert-butyl group, due to its large size, exerts significant steric influence on the molecule's conformation. lumenlearning.com Conformational analysis studies the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. For this compound, rotation around the C-C bond connecting the tert-butyl group to the ring and the C-C bond connecting the carboxylic acid group to the ring are of particular interest. Computational methods can calculate the energy of these different conformers, identifying the most stable, low-energy arrangements. The most stable conformer will generally have the bulky tert-butyl group positioned to minimize steric hindrance with adjacent groups. lumenlearning.commit.edu

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Predicted Value |

| C-C (ring) bond lengths | ~1.39 - 1.41 Å |

| C-C (ring-tert-butyl) bond length | ~1.54 Å |

| C-C (ring-COOH) bond length | ~1.49 Å |

| C≡N bond length | ~1.15 Å |

| C-O (carbonyl) bond length | ~1.22 Å |

| C-O (hydroxyl) bond length | ~1.36 Å |

| O-H bond length | ~0.97 Å |

| C-C-C (ring) bond angles | ~118° - 122° |

| C-C-C (tert-butyl) bond angles | ~109.5° |

| O-C=O (carboxyl) bond angle | ~123° |

Note: These are approximate values and can vary depending on the level of theory and basis set used in the calculation.

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which the molecule is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the opposite.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the carboxylic acid group. The LUMO is likely to be centered on the electron-withdrawing cyano and carboxylic acid groups. FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

| HOMO | -7.5 to -6.5 |

| LUMO | -2.5 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These values are illustrative and depend on the computational method employed.

Computational methods can also predict various spectroscopic properties, which can be invaluable for interpreting experimental data.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C nuclei in this compound. sigmaaldrich.com These predictions are based on the calculated electron density around each nucleus. By comparing the predicted spectrum with the experimental one, chemists can confirm the structure of the molecule. Predicted ¹H NMR chemical shifts would show distinct signals for the aromatic protons, the tert-butyl protons, and the acidic proton of the carboxyl group. sigmaaldrich.comutsouthwestern.edu Similarly, ¹³C NMR predictions would identify the chemical shifts for the different carbon atoms in the molecule. sigmaaldrich.com

Vibrational Frequencies: Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule. Quantum chemical calculations can compute these vibrational frequencies, which correspond to the stretching and bending of bonds. The predicted IR spectrum for this compound would show characteristic peaks for the C≡N stretch of the cyano group, the C=O stretch of the carboxylic acid, the O-H stretch of the carboxylic acid, and various C-H and C-C stretching and bending modes of the aromatic ring and the tert-butyl group.

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry can be used to model chemical reactions, providing insights into their mechanisms and energetics.

Decarboxylation: The decarboxylation of carboxylic acids, the removal of the carboxyl group as carbon dioxide, is a fundamental organic reaction. masterorganicchemistry.comyoutube.com While this reaction typically requires high temperatures for simple aromatic carboxylic acids, computational simulations can explore the reaction pathway for this compound. masterorganicchemistry.comyoutube.comorganic-chemistry.org This would involve locating the transition state for the C-C bond cleavage and calculating the activation energy. The simulation could investigate the influence of the tert-butyl and cyano groups on the reaction rate. The mechanism often proceeds through a concerted process where the C-C bond breaks simultaneously with the formation of a new C-H bond (if a proton source is available) and the release of CO₂. masterorganicchemistry.comyoutube.com

Cyanation: The introduction of a cyano group onto an aromatic ring is a significant transformation in organic synthesis. tezu.ernet.in While this compound already contains a cyano group, theoretical studies could explore the mechanism of its formation. For instance, a simulation could model the cyanation of 3-tert-butylbenzoic acid. This would likely involve modeling a transition-metal-catalyzed process, such as a palladium- or copper-catalyzed cyanation, and would help in understanding the roles of the catalyst, ligands, and reactants in the reaction mechanism. tezu.ernet.in

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameters

QSPR is a computational method that aims to correlate the structural features of molecules with their physicochemical properties.

For this compound, QSPR models could be developed to predict its acidity constant (pKa). The pKa is a measure of the acidity of the carboxylic acid group. A QSPR model would use various calculated molecular descriptors (e.g., electronic, topological, and geometrical) to build a mathematical equation that can predict the pKa. Such models are trained on a set of known compounds and can then be used to predict the properties of new or uncharacterized molecules.

Intermolecular Interactions and Crystal Packing Predictions

Understanding how molecules interact with each other is crucial for predicting the properties of the solid state, such as crystal structure and melting point.

Hydrogen Bonding: The carboxylic acid group of this compound is capable of forming strong hydrogen bonds. In the solid state, it is highly likely that two molecules will form a hydrogen-bonded dimer, a common motif for carboxylic acids. nih.gov Computational methods can predict the geometry and strength of these hydrogen bonds.

Coordination Chemistry and Metal-Organic Frameworks (MOFs) Development

In the realm of coordination chemistry, carboxylic acids are crucial ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). libretexts.orgpressbooks.pubmdpi.com 3-Cyanobenzoic acid, a related compound, is known to act as a versatile ligand in the synthesis of coordination polymers with potential applications in gas storage, catalysis, and magnetic materials. nbinno.com The introduction of a tert-butyl group, as in this compound, would bring an additional element of control over the resulting framework's structure and properties.

While direct synthesis of MOFs from this compound is not widely documented, the principles of coordination chemistry suggest its potential. The carboxylate group would coordinate to metal centers, while the cyano group could remain as a functional site within the pores of the MOF or participate in further coordination. The bulky tert-butyl group would significantly influence the topology of the resulting framework by dictating the spatial arrangement of the ligands around the metal centers, potentially leading to larger pore sizes and unique network structures. researchgate.net

Development of Electronic and Optoelectronic Materials

The development of materials with specific electronic and optical properties is a rapidly advancing field. While this compound itself is not a primary luminophore, it possesses structural features that are highly relevant to the design of luminescent materials, particularly those based on the principle of aggregation-induced emission (AIE).

AIE is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. rsc.orgnih.govrsc.org This effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. rsc.org The bulky tert-butyl group is an ideal candidate for inducing such steric hindrance. researchgate.net By incorporating this compound or its derivatives into larger molecular systems, it is conceivable to design novel AIE-active materials. The steric bulk of the tert-butyl group could prevent π-π stacking in the solid state, which often quenches fluorescence, while still restricting intramolecular motion to turn on the AIE effect.

Exploitation of Steric Effects of the tert-Butyl Group in Material Design and Performance

The tert-butyl group is a powerful tool in molecular design due to its significant steric bulk. researchgate.netnih.gov This steric influence is a recurring theme in the applications of this compound in materials science.

Table 2: Exploitation of the Tert-Butyl Group's Steric Effects in Materials Science

| Application Area | Effect of Tert-Butyl Group | Consequence for Material Performance |

| Polymer Science | Steric protection of polymer backbone | Enhanced thermal stability and controlled degradation rates. |

| Disruption of chain packing | Lower crystallinity, potentially leading to increased solubility and processability. | |

| Coordination Chemistry | Kinetic stabilization and structural control | Formation of unique MOF topologies with tailored pore environments. researchgate.netnbinno.com |

| Optoelectronics | Restriction of intramolecular rotation | Potential for designing aggregation-induced emission (AIE) materials. rsc.org |

Enhance Stability : By acting as a protective shield, the tert-butyl group can increase the stability of materials against chemical and thermal degradation. researchgate.net

Control Reactivity : The bulkiness of the group can direct the course of chemical reactions, favoring certain outcomes and preventing others. researchgate.net

Influence Supramolecular Assembly : In the solid state, the tert-butyl group dictates how molecules pack, influencing properties like crystallinity and porosity.

Induce Specific Properties : As seen in the potential for AIE, the steric properties of the tert-butyl group can be the direct cause of desirable material functions. rsc.org

The strategic placement of the tert-butyl group in this compound makes it a valuable component for creating a new generation of high-performance materials.

Crystallographic Data

There is currently no publicly available crystallographic data for 3-tert-butyl-5-cyanobenzoic acid. The determination of its crystal structure through single-crystal X-ray diffraction would provide valuable information on its molecular geometry, conformation, and intermolecular interactions in the solid state.

Applications in Chemical Synthesis

Precursor for Heterocyclic Compounds

The dual reactivity of the carboxylic acid and cyano groups makes 3-tert-butyl-5-cyanobenzoic acid a useful precursor for the synthesis of various heterocyclic compounds. These functional groups can be manipulated to form rings containing nitrogen and oxygen atoms, which are common scaffolds in medicinal chemistry.

Intermediate in Multi-step Syntheses

Due to its trifunctional nature, this compound serves as a versatile building block in multi-step organic syntheses. The tert-butyl group can act as a sterically bulky directing group or a solubility-modifying feature, while the other two functional groups provide handles for further chemical transformations.

Research Applications in Medicinal and Agrochemical Chemistry

Precursor in Complex Organic Synthesis for Bioactive Compounds

3-Tert-butyl-5-cyanobenzoic acid is a valuable starting material in the synthesis of a variety of bioactive compounds. Its structure, featuring a carboxylic acid, a nitrile group, and a bulky tert-butyl group, allows for diverse chemical modifications, making it a versatile building block in medicinal and agrochemical research.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Oxadiazoles (B1248032), Triazoles, Tetrazines)

Nitrogen-containing heterocycles are of significant interest due to their wide range of pharmacological and agricultural applications. nih.gov this compound serves as a key intermediate in the synthesis of various heterocyclic systems.

Oxadiazoles: 1,2,4-Oxadiazoles are recognized as bioisosteres of amides and esters, offering improved hydrolytic and metabolic stability. lew.ro The synthesis of 3-tert-butyl-5-substituted-1,2,4-oxadiazoles can be achieved by reacting this compound with appropriate amidoximes. lew.ro This approach has been utilized to prepare a range of oxadiazole derivatives with potential applications in drug discovery. lew.ro

Triazoles: 1,2,4-Triazoles are another important class of nitrogen-containing heterocycles known for their diverse biological activities. nih.govmdpi.com The synthesis of triazole derivatives can be accomplished through multi-step reaction sequences starting from materials like this compound. For instance, the carboxylic acid can be converted to an acid hydrazide, which can then undergo cyclization reactions to form the triazole ring. mdpi.comnih.gov

Tetrazines: 1,2,4,5-tetrazines are nitrogen-rich heterocycles with applications as building blocks in synthetic chemistry and as components of high-energy-density materials. semanticscholar.org While direct synthesis from this compound is not explicitly detailed, its derivatives can be incorporated into tetrazine structures. For example, a related compound, 4-cyanobenzoic acid, has been used as a linker to connect 1,3,4-thiadiazole (B1197879) and 1,2,4,5-tetrazine (B1199680) rings. semanticscholar.org

Intermediates for Novel Pharmaceutical Agents (e.g., Analogs of Ataluren)

While a direct link to the synthesis of ataluren (B1667667) analogs using this compound is not prominently documented in the provided search results, the structural motifs present in this benzoic acid derivative are relevant to the development of novel pharmaceutical agents. The tert-butylphenyl group is a feature in some bioactive molecules, and the cyano and carboxylic acid groups provide handles for further chemical elaboration common in drug development.

Modulators of Molecular Recognition and Non-Covalent Interactions

The specific structure of this compound, with its combination of a hydrophobic tert-butyl group, a hydrogen-bonding carboxylic acid, and a polar nitrile group, makes it an interesting candidate for studies in molecular recognition. Non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, are crucial for the binding of small molecules to biological targets. creative-diagnostics.com The different functional groups on the aromatic ring of this compound can participate in these various types of non-covalent interactions, influencing how a molecule binds to a protein or other biological macromolecule. The strategic placement of substituents on a benzene (B151609) ring is a key aspect of structure-based drug design (SBDD), aiming to optimize these interactions for improved potency and selectivity. nih.gov

Prodrug Design and Enhanced Molecular Stability

Prodrug strategies are often employed to improve the physicochemical properties, metabolic stability, and pharmacokinetic profiles of drug candidates. nih.govblumberginstitute.org The carboxylic acid group of this compound can be esterified to create prodrugs. For instance, tert-butyl esters have been utilized in the design of prodrugs to enhance metabolic stability and improve tumor delivery of anticancer agents. nih.gov By masking the polar carboxylic acid, a prodrug can exhibit increased membrane permeability and be less susceptible to rapid metabolism, thereby prolonging its systemic exposure. nih.gov The increased hydrolytic and metabolic stability of heterocycles like oxadiazoles, which can be synthesized from this compound, also contributes to enhanced molecular stability of the final compounds. lew.ro

Structure-Activity Relationship (SAR) Studies for Rational Design

Structure-activity relationship (SAR) studies are fundamental to the process of rational drug design. By systematically modifying the structure of a lead compound and evaluating the impact on its biological activity, researchers can identify key structural features responsible for its therapeutic effects. The substituted benzoic acid scaffold of this compound is a common starting point for SAR studies. For example, in the development of inhibitors for the enzyme carboxylesterase Notum, various substituents were explored on an N-acyl indoline (B122111) scaffold to optimize potency. nih.gov Similarly, in the design of insecticidal compounds, the substitution pattern on the benzoyl moiety of N'-tert-butyl-N'-substituted-benzoyl-N-carbohydrazide derivatives was found to be critical for their activity. researchgate.net The tert-butyl and cyano groups of this compound can be systematically varied to probe their influence on binding affinity, selectivity, and pharmacokinetic properties, thereby guiding the design of more effective and safer therapeutic and agrochemical agents.

Future Perspectives and Emerging Research Avenues

Greener Pastures: The Drive for Sustainable and Eco-Friendly Synthesis

The future of chemical manufacturing hinges on the development of sustainable and environmentally benign synthetic methodologies. For 3-tert-butyl-5-cyanobenzoic acid, this translates to moving beyond traditional synthetic routes, which often rely on harsh reagents and generate significant waste. Emerging research is focusing on several key areas to green the production of this valuable compound.

One promising approach is the adoption of flow chemistry . Continuous-flow reactors offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation. bldpharm.comresearchgate.netresearchgate.net The synthesis of related benzoic acid derivatives has already demonstrated the feasibility of flow processes, suggesting a clear path forward for the continuous production of this compound with reduced solvent usage and energy consumption.

Furthermore, the principles of green chemistry are being applied to the core chemical transformations. This includes the exploration of catalytic systems that minimize waste and avoid the use of stoichiometric reagents. For instance, the oxidation of the methyl group on a precursor to form the carboxylic acid can be achieved using air as the oxidant in the presence of a catalyst, a significantly greener alternative to traditional oxidizing agents. Additionally, the use of greener solvents and the development of solvent-free reaction conditions, such as those employing microwave irradiation, are being investigated to reduce the environmental impact of the synthesis. bldpharm.comnih.gov

The burgeoning field of biocatalysis also presents a compelling avenue for the sustainable synthesis of this compound and its derivatives. Enzymes, operating under mild conditions in aqueous environments, offer unparalleled selectivity and can significantly reduce the environmental footprint of chemical processes. Research into the biocatalytic synthesis of chiral intermediates for statins, which share structural motifs with the target molecule, highlights the potential for using engineered enzymes to produce this compound or its precursors with high efficiency and stereoselectivity. nih.gov

Beyond the Bench: Exploring Novel Reactivity and Unprecedented Transformations

The unique arrangement of functional groups in this compound provides a rich playground for exploring novel reactivity and developing unprecedented chemical transformations. The interplay between the sterically demanding tert-butyl group and the electronically distinct cyano and carboxylic acid functionalities can lead to unique reactivity patterns that are not observed in simpler aromatic systems.

The cyano group can serve as a versatile handle for a variety of transformations. It can be reduced to an amine, hydrolyzed to an amide or carboxylic acid, or participate in cycloaddition reactions to form heterocyclic systems. The carboxylic acid moiety, on the other hand, can be readily converted into esters, amides, or acid halides, providing a gateway to a wide array of derivatives. The tert-butyl group, while generally considered a bulky and inert substituent, can influence the regioselectivity of reactions on the aromatic ring and can be used to control the conformation of molecules.

Future research will likely focus on leveraging this unique combination of functional groups to develop novel synthetic methodologies. For example, the intramolecular interaction between the cyano and carboxylic acid groups could be exploited to facilitate novel cyclization reactions, leading to the formation of complex polycyclic structures. Furthermore, the development of new catalytic systems that can selectively activate and transform one functional group in the presence of the others will be a key area of investigation.

Material Ambitions: Integration into Multifunctional Advanced Materials

The rigid structure and diverse functional groups of this compound make it an attractive building block for the construction of advanced materials with tailored properties. The carboxylic acid group can act as a linker in the formation of metal-organic frameworks (MOFs) , porous materials with applications in gas storage, separation, and catalysis. researchgate.netnih.gov The cyano group can be incorporated to modulate the electronic properties of the MOF or to serve as a reactive site for post-synthetic modification. The bulky tert-butyl group can influence the pore size and topology of the resulting framework.

Another promising area is the development of novel liquid crystals . Benzoic acid derivatives are known to form liquid crystalline phases, and the introduction of the tert-butyl and cyano groups can be used to fine-tune the mesomorphic properties, such as the clearing point and the type of liquid crystal phase formed. rsc.org These materials could find applications in display technologies and optical sensors.

Furthermore, this compound can be incorporated as a monomer into polymers to impart specific functionalities. The rigid aromatic core can enhance the thermal stability and mechanical strength of the polymer, while the cyano group can improve its dielectric properties or serve as a site for cross-linking. The tert-butyl group can enhance solubility in organic solvents, facilitating processing. bldpharm.com

Designing the Future: Computational-Aided Discovery of New Chemical Entities

Computational chemistry is becoming an indispensable tool in the design and discovery of new molecules with desired properties. In the context of this compound, computational methods can be employed to predict the properties of its derivatives and to guide the synthesis of new chemical entities with enhanced performance.

For instance, density functional theory (DFT) calculations can be used to predict the geometric and electronic structure of the molecule, providing insights into its reactivity and intermolecular interactions. This information can be used to design new catalysts for its synthesis or to predict its behavior in different chemical environments.

Molecular modeling and virtual screening techniques can be used to explore the vast chemical space of possible derivatives of this compound. By computationally evaluating the properties of thousands of virtual compounds, researchers can identify promising candidates for synthesis and experimental testing. This approach can significantly accelerate the discovery of new materials with tailored optical, electronic, or biological properties.

The Biology Interface: Expanding Applications as Targeted Molecular Probes

The unique structural features of this compound also make it an intriguing candidate for applications in chemical biology, particularly in the development of targeted molecular probes. The ability to functionalize the carboxylic acid and cyano groups allows for the attachment of reporter molecules, such as fluorophores or affinity tags, while the tert-butyl group can be used to modulate the solubility and cell permeability of the resulting probe.

One potential application is in the development of probes for specific enzymes or receptors. The 3-tert-butyl-5-cyanobenzoyl moiety could serve as a recognition element that binds to the active site of a target protein. By attaching a fluorescent reporter, the probe could be used to visualize the localization and activity of the protein in living cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Tert-butyl-5-cyanobenzoic acid, and how can intermediates be purified effectively?

- Methodological Answer : The tert-butyl group introduces steric hindrance, necessitating protection/deprotection strategies during synthesis. Common methods include tert-butyl esterification via Boc anhydride, followed by cyanation at the 5-position. Purification of intermediates can be achieved using solid-phase extraction (SPE) or column chromatography with silica gel. Thin-layer chromatography (TLC) is critical for monitoring reaction progress and confirming intermediate purity . For tert-butyl derivatives, recrystallization in ethanol/water mixtures is effective for isolating crystalline products .

Q. Which analytical techniques are most reliable for structural validation of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and functional groups. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves steric effects from the tert-butyl group and distinguishes the cyano substituent’s electronic environment. Liquid chromatography (HPLC) with UV detection at 254 nm ensures purity (>95%). Cross-referencing spectral data with NIST Chemistry WebBook entries for structurally similar benzoic acids (e.g., 3-phenylbenzoic acid) aids in peak assignment .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized given steric hindrance from the tert-butyl group?

- Methodological Answer : Steric hindrance at the 3-position requires careful solvent selection (e.g., DMF for solubility) and elevated reaction temperatures (80–100°C). Catalytic systems like Pd/C for cyanation or microwave-assisted synthesis may improve reaction kinetics. Kinetic studies using in-situ FTIR or NMR can identify rate-limiting steps. Compare yields under varying Boc-protection conditions (e.g., Boc₂O vs. Boc-OSu) to minimize side reactions .

Q. How should researchers resolve contradictions in solubility data for this compound across different solvents?

- Methodological Answer : Solubility discrepancies often arise from crystallinity or polymorphic forms. Use differential scanning calorimetry (DSC) to identify melting points and polymorph transitions. Solubility profiles in aprotic solvents (e.g., DMSO, THF) vs. protic solvents (e.g., methanol) should be validated via saturation shake-flask methods. For analogs like 3-Chloro-5-(trifluoromethyl)benzoic acid, solubility in ethanol/DMF is well-documented and can guide experimental design .

Q. What computational approaches predict the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of the cyano and tert-butyl groups on the aromatic ring’s electrophilicity. Molecular electrostatic potential (MESP) maps identify reactive sites, while transition-state simulations (IRC analysis) quantify activation energies. Compare results with experimental kinetic data from stopped-flow spectroscopy .

Q. How do degradation pathways of this compound under acidic/basic conditions impact its stability in biological assays?

- Methodological Answer : Accelerated stability studies (e.g., 0.1 M HCl/NaOH at 40°C) with LC-MS monitoring reveal hydrolysis products (e.g., tert-butyl alcohol, cyanide ions). Quantify degradation kinetics using the Arrhenius equation. For in vitro assays, buffer systems (e.g., phosphate pH 7.4) should be validated for compatibility via TLC or NMR stability screens .

Data-Driven Research Considerations

Q. How can researchers address batch-to-batch variability in the crystallinity of this compound?

- Methodological Answer : X-ray powder diffraction (XRPD) identifies crystalline vs. amorphous forms. Control crystallization conditions (cooling rate, anti-solvent addition) to ensure reproducibility. Thermogravimetric analysis (TGA) monitors solvent loss, which impacts crystal lattice stability. Statistical tools like principal component analysis (PCA) correlate process parameters (e.g., stirring speed) with crystallinity metrics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.